molecular formula C23H15Cl2N3O B11505254 2-(2,3-dichlorophenyl)-3-phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one

2-(2,3-dichlorophenyl)-3-phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one

Cat. No.: B11505254
M. Wt: 420.3 g/mol
InChI Key: HEPNBIYIWRIEES-UHFFFAOYSA-N
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Description

    2-(2,3-dichlorophenyl)-3-phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one: is a complex organic compound with a fused quinoline and pyrimidine ring system.

  • Its chemical structure consists of a quinoline core (fused benzene and pyridine rings) with additional phenyl and dichlorophenyl substituents.
  • This compound exhibits interesting biological properties, making it a subject of scientific investigation.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of 2-aminobenzaldehyde with 2,3-dichloroacetophenone followed by cyclization to form the quinoline ring.

      Reaction Conditions: The reaction typically occurs under reflux conditions using appropriate solvents and acid catalysts.

      Industrial Production: While not widely produced industrially, research laboratories synthesize it for further studies.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and reagents used.

  • Scientific Research Applications

      Biology: It may exhibit biological activity, such as enzyme inhibition or receptor binding.

      Medicine: Investigations explore its potential as an anticancer agent or other therapeutic applications.

      Industry: Limited industrial applications, but it could serve as a starting point for drug development.

  • Mechanism of Action

      Molecular Targets: The compound likely interacts with cellular proteins, enzymes, or receptors.

      Pathways Involved: Further studies are needed to elucidate its precise mechanism within specific pathways.

  • Comparison with Similar Compounds

      Uniqueness: Its fused quinoline-pyrimidine structure sets it apart from other compounds.

      Similar Compounds: While not identical, related compounds include quinolines, pyrimidines, and quinoline derivatives.

    Remember that this compound’s detailed properties and applications may vary based on ongoing research

    Properties

    Molecular Formula

    C23H15Cl2N3O

    Molecular Weight

    420.3 g/mol

    IUPAC Name

    2-(2,3-dichlorophenyl)-3-phenyl-1,2-dihydropyrimido[4,5-b]quinolin-4-one

    InChI

    InChI=1S/C23H15Cl2N3O/c24-18-11-6-10-16(20(18)25)22-27-21-17(13-14-7-4-5-12-19(14)26-21)23(29)28(22)15-8-2-1-3-9-15/h1-13,22H,(H,26,27)

    InChI Key

    HEPNBIYIWRIEES-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C=C1)N2C(NC3=NC4=CC=CC=C4C=C3C2=O)C5=C(C(=CC=C5)Cl)Cl

    Origin of Product

    United States

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